molecular formula C22H30N6O B3863070 N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine

N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B3863070
M. Wt: 394.5 g/mol
InChI Key: KPTXFIXLXOGMQM-HAVVHWLPSA-N
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Description

N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with piperidine rings and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions One common route includes the condensation of 4-methoxybenzaldehyde with 2,6-diaminopyrimidine in the presence of a suitable catalyst to form the imine linkage

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Catalysts such as Lewis acids or bases may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance its binding affinity, while the piperidine rings may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.

    Pyrimidine derivatives: Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are structurally related and have been studied for their pharmacological properties.

Uniqueness

N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperidine or pyrimidine derivatives.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-29-19-10-8-18(9-11-19)17-23-26-20-16-21(27-12-4-2-5-13-27)25-22(24-20)28-14-6-3-7-15-28/h8-11,16-17H,2-7,12-15H2,1H3,(H,24,25,26)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTXFIXLXOGMQM-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine

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